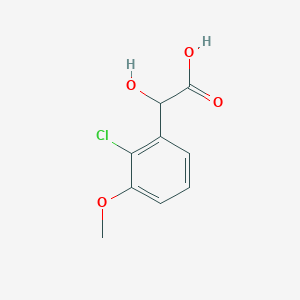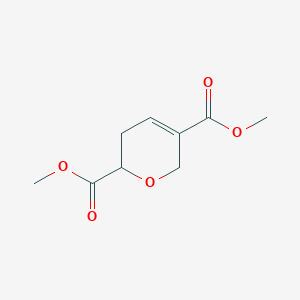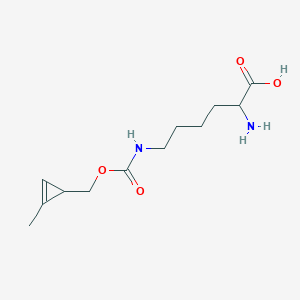
N-cyclopropene-L-Lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropene-L-Lysine is a derivative of lysine, an essential amino acid. This compound features a cyclopropene group attached to the lysine molecule, which imparts unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its ability to be incorporated into proteins through genetic-code expansion .
準備方法
Synthetic Routes and Reaction Conditions
N-cyclopropene-L-Lysine is synthesized through a series of chemical reactions that involve the introduction of the cyclopropene group to the lysine molecule. The synthetic route typically involves the following steps:
Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the cyclopropene group: The cyclopropene group is introduced to the protected lysine through a cyclopropanation reaction.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening methods ensures efficient production .
化学反応の分析
Types of Reactions
N-cyclopropene-L-Lysine undergoes various chemical reactions, including:
Oxidation: The cyclopropene group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene group to cyclopropane or other reduced forms.
Substitution: The cyclopropene group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, cyclopropane derivatives, and substituted lysine derivatives .
科学的研究の応用
N-cyclopropene-L-Lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is incorporated into proteins through genetic-code expansion, allowing researchers to study protein function and interactions.
Medicine: this compound is used in the development of therapeutic protein conjugates and as a tool for drug delivery.
Industry: It is employed in the production of bioorthogonal handles for creating stable protein conjugates
作用機序
N-cyclopropene-L-Lysine exerts its effects through its incorporation into proteins. The cyclopropene group serves as a minimal bioorthogonal handle, allowing for the creation of stable protein conjugates. This incorporation is achieved through genetic-code expansion, where the compound is introduced into the genetic code of an organism, enabling its integration into proteins during translation .
類似化合物との比較
Similar Compounds
N-cyclopropene-L-Arginine: Another cyclopropene derivative of an amino acid, used in similar applications.
N-cyclopropene-L-Histidine: A cyclopropene derivative of histidine, also used in protein studies.
N-cyclopropene-L-Glutamine: A cyclopropene derivative of glutamine, utilized in biochemical research
Uniqueness
N-cyclopropene-L-Lysine is unique due to its specific incorporation into proteins through genetic-code expansion. This property makes it a valuable tool for creating stable therapeutic protein conjugates and studying protein function and interactions .
特性
分子式 |
C12H20N2O4 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16) |
InChIキー |
YMBQDEOCKOLCJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC1COC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


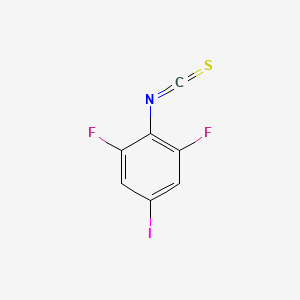
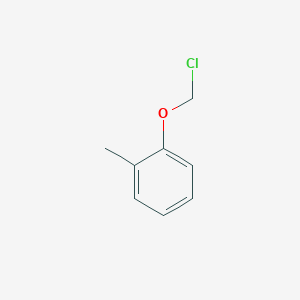

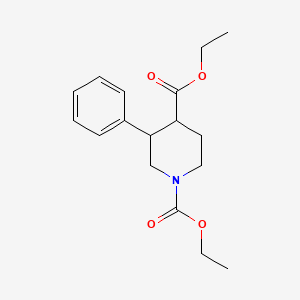
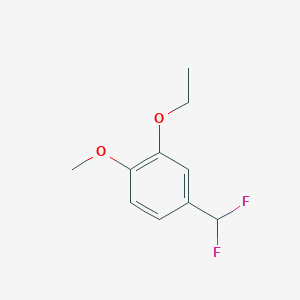

![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
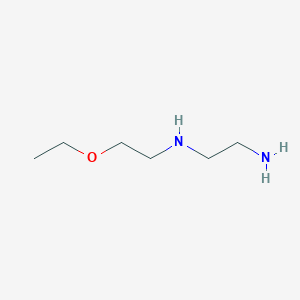
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
